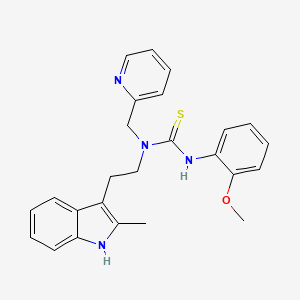
3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiourea derivative, which is a class of compounds known for their various biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiourea derivatives like our compound of interest typically involves the reaction of an amine with thiocyanate or thiourea. For instance, Mushtaque et al. (2016) described the synthesis of a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, which involved characterizing the compound using spectroscopic methods like FT-IR, NMR, and mass spectrometry (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using various spectroscopic techniques. The study by Mushtaque et al. (2016) employed DFT studies to analyze the IR, UV, and NBO of the synthesized compound, revealing its molecular configuration (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives typically exhibit interesting chemical reactivity due to their functional groups. They can undergo various reactions, such as cyclization or interaction with DNA, as observed in studies like those conducted by Mushtaque et al. (2016), where DNA binding and cytotoxicity were assessed (Mushtaque et al., 2016).
Aplicaciones Científicas De Investigación
Molecular Characterization and Quantum Chemical Studies
A compound closely related to the specified chemical, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and extensively characterized using various spectroscopic techniques including FT-IR, NMR, and mass spectrometry. Quantum chemical studies using DFT (Density Functional Theory) were also conducted to understand the compound's properties, revealing insights into its electronic structure, stability, and chemical potential. Additionally, this compound demonstrated significant binding to DNA, hinting at potential applications in the realm of molecular biology or pharmaceuticals (Mushtaque et al., 2016).
Biological Activity and DNA Binding Studies
Another derivative, 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, underwent similar characterization and was further examined for its cytotoxicity and cell cycle arrest capabilities. The compound exhibited non-toxicity up to certain concentrations against various cell lines and demonstrated the ability to arrest cell cycles, indicating potential for further exploration in cancer research and therapy (Mushtaque et al., 2017).
Antifungal Activity of Pyrimidine Derivatives
A series of novel pyrimidine derivatives, including (pyridin-3-ylmethyl)thio and phenylamino moieties, were synthesized and evaluated for their antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies are crucial in the search for new and effective antifungal agents, potentially contributing to agricultural sciences and pharmacology (Shi-Chun Wang et al., 2018).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications for the compound, or modifications that could be made to its structure to enhance its properties or activity.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds. Always follow safety protocols when handling chemicals.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-18-20(21-10-3-4-11-22(21)27-18)14-16-29(17-19-9-7-8-15-26-19)25(31)28-23-12-5-6-13-24(23)30-2/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHMKONYSUPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
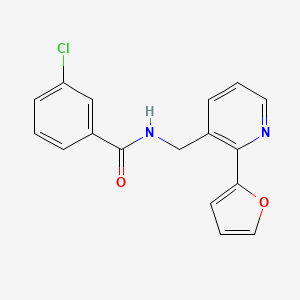
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)
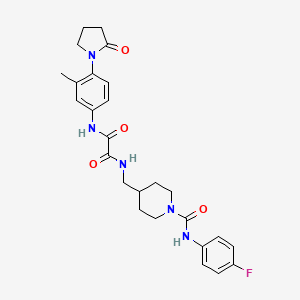
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
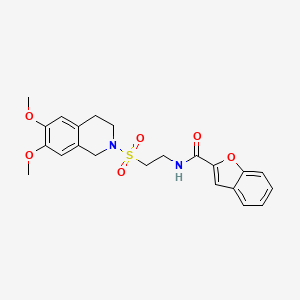
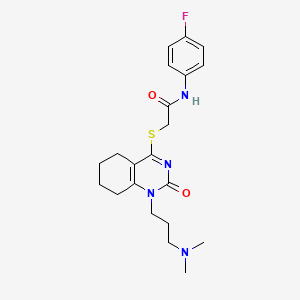
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)
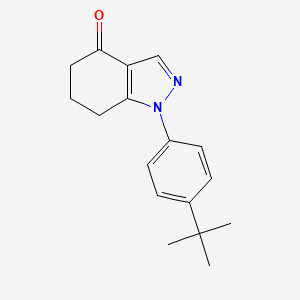
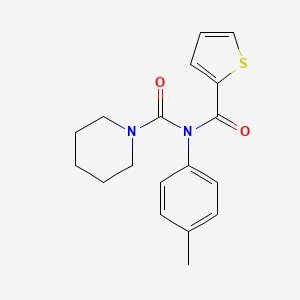
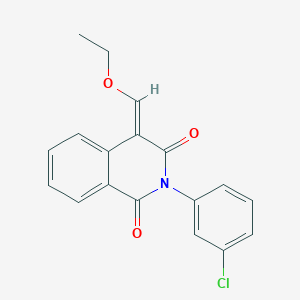
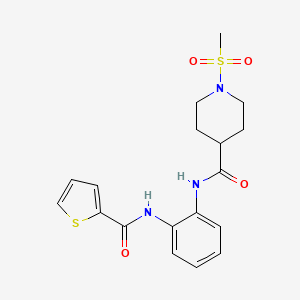
![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)